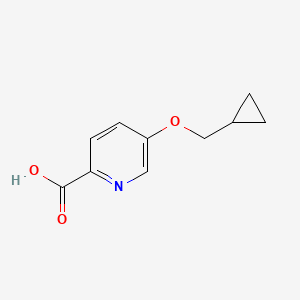

5-(Cyclopropylmethoxy)picolinic acid

Description

General Context of Picolinic Acid Derivatives in Organic and Medicinal Chemistry

Picolinic acid and its derivatives are a well-established class of compounds in the fields of organic and medicinal chemistry. wikipedia.orgnih.gov The picolinic acid scaffold, consisting of a pyridine (B92270) ring with a carboxylic acid group at the 2-position, provides a unique structural motif that can be readily modified to generate a diverse library of compounds. wikipedia.org In organic synthesis, picolinic acid derivatives serve as valuable intermediates for the construction of more complex molecules and as ligands for transition metal catalysts. umsl.edu

From a medicinal chemistry perspective, the picolinic acid core is considered a "privileged scaffold" due to its presence in numerous biologically active compounds. nih.gov Derivatives of picolinic acid have been reported to exhibit a wide spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer properties. ontosight.aiontosight.ai For instance, certain picolinic acid amides have been investigated for their anticonvulsant activity. The ability of the picolinic acid moiety to chelate metal ions is also a key feature, influencing the biological activity of some of its derivatives. wikipedia.org The versatility of this scaffold allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability through substitution at various positions on the pyridine ring.

| Picolinic Acid Derivative Class | Reported Biological Activities | Reference Example |

| Amides | Anticonvulsant | N-benzylpicolinamide |

| Esters | Antimicrobial, Antifungal | Ethyl 5-(p-chlorophenoxy)picolinate ontosight.ai |

| Substituted Pyridines | Herbicidal | Halauxifen-methyl nih.gov |

| Metal Complexes | Various, including antimicrobial | Copper complexes of aminopicolinic acids umsl.edu |

Significance of the Cyclopropylmethoxy Moiety in Chemical Structures

The cyclopropyl (B3062369) group is a highly valued structural motif in medicinal chemistry, and its incorporation into molecules, often as a cyclopropylmethoxy substituent, can confer several advantageous properties. The three-membered ring of cyclopropane (B1198618) is conformationally rigid and introduces a defined three-dimensional geometry into a molecule. This rigidity can be beneficial for optimizing the binding of a drug candidate to its biological target by reducing the entropic penalty upon binding.

Furthermore, the cyclopropyl group is known to enhance the metabolic stability of adjacent chemical groups. For example, it can serve as a metabolically robust isostere for a gem-dimethyl group or a t-butyl group. The electronic nature of the cyclopropyl ring, with its increased s-character in the C-H bonds, can also influence the acidity or basicity of nearby functional groups and participate in favorable non-covalent interactions within a protein binding pocket. The introduction of a cyclopropylmethoxy moiety can therefore be a strategic approach to improve a compound's pharmacokinetic profile, potency, and selectivity.

| Property Conferred by Cyclopropyl Group | Rationale in Drug Design |

| Conformational Rigidity | Pre-organizes the molecule for optimal target binding, reducing entropic penalty. |

| Metabolic Stability | Can block sites of metabolism, increasing the half-life of the compound. |

| Isosteric Replacement | Can mimic other groups (e.g., isopropyl, vinyl) while offering improved properties. |

| Lipophilicity Modulation | Can fine-tune the overall lipophilicity of a molecule, affecting solubility and permeability. |

Research Impetus for 5-(Cyclopropylmethoxy)picolinic Acid: Bridging Structural Motifs

By placing the cyclopropylmethoxy group at the 5-position of the picolinic acid ring, researchers can systematically probe the structure-activity relationships (SAR) of this class of compounds. The 5-position is often a key site for modification in picolinic acid derivatives to modulate biological activity and physicochemical properties. ontosight.aigoogle.com The introduction of the cyclopropylmethoxy group at this position is hypothesized to:

Enhance Biological Potency: The rigid nature of the cyclopropyl group may lead to a more favorable interaction with a biological target.

Improve Metabolic Stability: The cyclopropyl moiety could protect the molecule from certain metabolic pathways, potentially leading to an improved pharmacokinetic profile.

Fine-tune Physicochemical Properties: The lipophilicity and electronic properties of the picolinic acid core can be altered by the cyclopropylmethoxy substituent, which can impact factors such as cell permeability and oral bioavailability.

Structure

3D Structure

Properties

IUPAC Name |

5-(cyclopropylmethoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-10(13)9-4-3-8(5-11-9)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGZKTIVCZJNCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CN=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Transformational Chemistry of 5 Cyclopropylmethoxy Picolinic Acid

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group at the 2-position of the pyridine (B92270) ring is a primary site for chemical modification, readily undergoing reactions typical of aromatic carboxylic acids.

The carboxylic acid functionality of 5-(cyclopropylmethoxy)picolinic acid can be converted to esters and amides, which are common intermediates in the synthesis of more complex molecules.

Esterification: The formation of esters from picolinic acids can be achieved through several standard methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is a common approach. masterorganicchemistry.com Alternative methods that avoid strongly acidic conditions, which might affect the cyclopropyl (B3062369) group, involve the use of coupling agents or the initial conversion of the carboxylic acid to a more reactive acyl chloride. nih.govunc.edu For instance, reacting the corresponding picolinoyl chloride hydrochloride with an alcohol in the presence of a base like triethylamine (B128534) can yield the desired ester. nih.gov Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) have also been used effectively for the esterification of picolinic acids under mild conditions. researchgate.net

Amidation: Amide bond formation is a crucial transformation. This is often accomplished by activating the carboxylic acid. One common method is the conversion of the picolinic acid to its acid chloride using reagents like thionyl chloride (SOCl₂), often catalyzed by DMF. nih.govnih.gov The resulting picolinoyl chloride can then be reacted with a primary or secondary amine to form the corresponding amide. nih.gov Peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are also employed for direct amide formation under mild conditions, which is particularly useful for sensitive substrates. google.com

Below is a table summarizing common conditions for these transformations, adapted from literature on similar picolinic acid derivatives.

| Transformation | Reagents and Conditions | Notes |

|---|---|---|

| Esterification (via Acid Chloride) | 1. SOCl₂, DMF (cat.), room temp. 2. Alcohol, Triethylamine, THF | Generates the reactive acid chloride intermediate in situ. The hydrochloride salt of the acid chloride is often formed. nih.gov |

| Esterification (DMTMM Coupling) | Alcohol, DMTMM, N-methylmorpholine, THF | A mild method that avoids the formation of harsh acidic byproducts. researchgate.net |

| Amidation (via Acid Chloride) | 1. SOCl₂, reflux 2. Amine, Triethylamine, Dichloromethane | A widely used and robust method for amide synthesis from picolinic acids. nih.gov |

| Amidation (HATU Coupling) | Amine, HATU, Diisopropylethylamine, Isopropyl acetate | Common in modern synthesis for its high efficiency and mild reaction conditions, minimizing side reactions. google.com |

Picolinic acids are known to undergo thermal decarboxylation, a reaction that is notably influenced by the position of the carboxylic acid group relative to the ring nitrogen. wikipedia.org The nitrogen atom at the α-position facilitates the loss of carbon dioxide. The Hammick reaction is a specific example of this, where the thermal decarboxylation occurs in the presence of a carbonyl compound to yield a 2-pyridyl-carbinol. wikipedia.orgwikipedia.org

The reaction is believed to proceed through a zwitterionic intermediate, which then loses CO₂ to form a reactive ylide or carbene species. wikipedia.orgresearchgate.net This intermediate is then trapped by an electrophile, such as an aldehyde or ketone. For this compound, this pathway would lead to the formation of a 5-(cyclopropylmethoxy)-2-pyridyl intermediate. The rate and feasibility of decarboxylation are sensitive to reaction conditions and the electronic nature of other substituents on the pyridine ring. researchgate.net Studies on substituted picolinic acids have shown that both electron-withdrawing and electron-releasing groups can accelerate the reaction, highlighting a complex interplay of electronic effects on the stability of the key intermediates. researchgate.net

Pyridine Ring Reactivity and Substituent Effects

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. wikipedia.orgimperial.ac.uk This inherent electronic character governs its susceptibility to aromatic substitution reactions.

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is generally deactivated towards electrophilic attack compared to benzene (B151609). matanginicollege.ac.inwikipedia.org The nitrogen atom withdraws electron density from the ring carbons, making them less nucleophilic. imperial.ac.uk Furthermore, under the acidic conditions often required for SEAr, the pyridine nitrogen is protonated, forming a pyridinium (B92312) cation, which further deactivates the ring. wikipedia.org If substitution does occur, it is typically directed to the 3- (meta) and 5- (meta) positions.

In this compound, the situation is complex. The cyclopropylmethoxy group at the 5-position is an alkoxy group, which is typically an activating, ortho-para directing substituent in benzene chemistry. nih.gov However, its effect is counteracted by the strong deactivating nature of both the pyridine nitrogen and the electron-withdrawing carboxylic acid group. Therefore, electrophilic substitution on the ring is expected to be difficult and require harsh conditions.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions (ortho and para to the nitrogen). wikipedia.orgimperial.ac.uk The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. openstax.orglibretexts.org The presence of a good leaving group (like a halide) and electron-withdrawing groups enhances the rate of SNAr. libretexts.org For this compound itself, direct SNAr is unlikely without a suitable leaving group on the ring. However, derivatives containing such groups could readily undergo this type of transformation.

Functionalization of the pyridine ring with halogen or amine groups opens up further synthetic possibilities.

Halogen Substituents: Halogenated derivatives of this compound would be valuable intermediates for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and for SNAr reactions. Interestingly, studies on the amidation of picolinic acid using thionyl chloride have reported the unexpected formation of 4-chloro-picolinamide derivatives as a side product, suggesting that chlorination of the ring can occur under certain conditions used to activate the carboxylic acid. nih.govnih.gov This provides a potential, albeit perhaps low-yielding, route to a halogenated version of the target molecule. Once installed, a halogen at the 4- or 6-position would be particularly susceptible to nucleophilic displacement.

Amine Substituents: An amino group on the pyridine ring can be introduced via nucleophilic substitution of a halide or through other synthetic routes. The amino group itself can then be transformed. For example, it can be diazotized to form a diazonium salt, which is a versatile intermediate that can be converted into a wide range of other functional groups (e.g., -OH, -CN, -halogens) via Sandmeyer-type reactions.

The following table outlines the expected reactivity of functionalized derivatives.

| Derivative | Position of Substituent | Potential Transformation | Typical Reagents |

|---|---|---|---|

| Chloro- | 4- or 6- | Nucleophilic Aromatic Substitution (SNAr) | Amines (R₂NH), Alkoxides (RO⁻), Cyanide (CN⁻) |

| Bromo- or Iodo- | Any position | Suzuki Cross-Coupling | Boronic acid (R-B(OH)₂), Pd catalyst, Base |

| Amino- | Any position | Diazotization followed by Sandmeyer Reaction | 1. NaNO₂, aq. HCl 2. CuX (X = Cl, Br, CN) |

Cyclopropylmethoxy Moiety Reactivity

The cyclopropylmethoxy group consists of a cyclopropane (B1198618) ring linked to the pyridine core via an ether linkage. The cyclopropane ring is a strained, three-membered carbocycle that exhibits some properties of a double bond. While generally stable, it can undergo ring-opening reactions under specific, typically harsh, conditions such as strong acid catalysis or reactions involving radical intermediates. nih.govresearchgate.net

The ether linkage itself is generally robust but can be cleaved under strongly acidic (e.g., HBr, HI) or certain Lewis acid conditions. However, under the majority of conditions used for modifying the carboxylic acid or the pyridine ring (e.g., standard amidation, esterification, mild substitution), the cyclopropylmethoxy moiety is expected to remain intact. Its primary role is electronic, acting as an electron-donating group that influences the reactivity of the pyridine ring. The stability of this group is a key feature, allowing for selective transformations at other sites of the molecule. researchgate.net

Ring-Opening Reactions of the Cyclopropane Ring

The cyclopropane ring in this compound is a source of significant chemical potential due to its inherent ring strain of approximately 27 kcal/mol. nih.gov This strain can be released through various ring-opening reactions.

Acid-catalyzed ring-opening of cyclopropanes typically occurs when the ring is substituted with groups that can stabilize a developing positive charge. In the case of this compound, the ether oxygen atom can stabilize an adjacent carbocation. Protonation of the cyclopropane ring can lead to a carbocation intermediate, which can then be attacked by a nucleophile to yield a ring-opened product. The regioselectivity of this attack would be influenced by the electronic effects of the substituents.

Radical-mediated ring-opening is another important transformation for cyclopropanes. nih.gov The cyclopropylmethyl radical is known to undergo rapid ring-opening to the but-3-enyl radical. This process can be initiated by various radical initiators. The presence of the picolinic acid moiety could potentially influence the stability of radical intermediates and thus the reaction pathways.

Transition-metal-catalyzed ring-opening reactions of cyclopropanes have been extensively studied. acs.orgscispace.com Metals such as palladium, rhodium, and nickel can insert into the C-C bonds of the cyclopropane ring, leading to metallacyclobutane intermediates that can undergo further transformations. The presence of the pyridine nitrogen and the carboxylic acid group in this compound could allow for chelation to the metal center, potentially directing the regioselectivity of the ring-opening process.

Table 2: Potential Ring-Opening Reactions of the Cyclopropane Ring

| Reaction Type | Conditions | Potential Products |

| Acid-Catalyzed | Strong acid, nucleophile | Ring-opened ethers or alcohols |

| Radical-Mediated | Radical initiator | Homoallylic derivatives |

| Transition-Metal-Catalyzed | Pd, Rh, or Ni catalyst | Functionalized chain compounds |

Selective Functionalization of the Cyclopropyl Group

The selective introduction of functional groups onto the cyclopropane ring while preserving the core structure of this compound presents a synthetic challenge.

One promising approach is through C-H functionalization . Recent advances in catalysis have enabled the direct activation and functionalization of C(sp³)-H bonds. nih.govnih.gov In the context of this compound, the pyridine nitrogen and the carboxylic acid group could act as directing groups, guiding a transition metal catalyst to activate a specific C-H bond on the cyclopropane ring. This would allow for the introduction of various substituents, such as aryl or alkyl groups, at a defined position. The regioselectivity would likely be governed by the formation of a stable metallacyclic intermediate.

Another possibility involves the generation of a cyclopropyl radical or anion , which could then react with an appropriate electrophile or nucleophile. However, achieving selectivity in such reactions can be challenging due to the multiple C-H bonds on the cyclopropane ring and the potential for competing reactions at other sites in the molecule.

Table 3: Potential Selective Functionalization of the Cyclopropyl Group

| Method | Reagents/Catalyst | Potential Functionalization |

| Directed C-H Activation | Transition metal catalyst (e.g., Pd, Rh) | Arylation, Alkylation |

| Radical Reactions | Radical initiator, trapping agent | Halogenation, etc. |

Coordination Chemistry and Metal Chelation Properties

Bidentate Ligand Behavior of Picolinic Acid Derivatives

Picolinic acid and its derivatives are well-established as effective bidentate chelating agents. wikipedia.org They coordinate to metal ions through the nitrogen atom of the pyridine (B92270) ring and one of the oxygen atoms of the deprotonated carboxylate group. orientjchem.org This coordination mode results in the formation of a highly stable five-membered chelate ring, a thermodynamically favorable arrangement that is a cornerstone of its chemistry. nih.gov

The geometry of this chelation is robust, with the pyridine nitrogen and the carboxylate oxygen forming a plane with the metal center. nih.gov This predictable binding behavior makes picolinic acid a reliable building block in the design of more complex ligand systems and coordination polymers. researchgate.netresearchgate.net Upon deprotonation, the picolinate (B1231196) anion readily forms stable, often neutral, complexes with a wide array of metal ions, enhancing their lipophilicity. researchgate.net

Complexation with Transition Metals and Lanthanides

The N,O-bidentate pocket of picolinic acid derivatives facilitates strong complexation with a diverse range of metal ions, including d-block transition metals and f-block lanthanides.

Transition Metals: Numerous studies have documented the formation of stable complexes with divalent transition metal ions such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). orientjchem.org The resulting complexes often exhibit octahedral geometry, with the metal center coordinated by two or three picolinate ligands and, in some cases, ancillary ligands like water molecules to complete the coordination sphere. For instance, diaquobis(picolinato)cobalt(II) adopts an octahedral geometry where two picolinate ligands occupy the equatorial positions and two water molecules are in the axial positions. nih.gov The specific geometry can be influenced by the metal-to-ligand ratio and the nature of the counter-ions present. researchgate.net

Lanthanides: Picolinic acid is also an effective ligand for lanthanide (Ln³⁺) ions. researchgate.net Due to the larger ionic radii and preference for higher coordination numbers (typically 8 or 9) of lanthanides, the complexes often involve three picolinate ligands and additional water molecules. The strong oxophilicity of Ln³⁺ cations leads to characteristically shorter Ln–O bond distances compared to Ln–N distances. researchgate.net The coordination of picolinic acid derivatives to lanthanide ions like Eu³⁺ and Tb³⁺ is of particular interest, as the ligand can act as an "antenna," absorbing UV light and transferring the energy to the metal center, which then results in the characteristic luminescence of the lanthanide ion. imperial.ac.uk

Table 1: Representative Coordination Geometries of Picolinate Complexes

| Metal Ion | Typical Stoichiometry (Ligand:Metal) | Common Coordination Geometry | Reference(s) |

|---|---|---|---|

| Co(II) | 2:1 | Distorted Octahedral | nih.govglobethesis.com |

| Ni(II) | 2:1 | Octahedral | orientjchem.orgglobethesis.com |

| Cu(II) | 2:1 | Distorted Octahedral (Jahn-Teller) | orientjchem.org |

| Zn(II) | 2:1 | Octahedral | wikipedia.org |

| Eu(III) | 3:1 | Tricapped Trigonal Prismatic | researchgate.net |

Influence of the 5-(Cyclopropylmethoxy) Substituent on Chelation Affinity and Geometry

While no specific studies on the coordination chemistry of 5-(Cyclopropylmethoxy)picolinic acid are available, the influence of its substituent can be predicted based on established principles of electronic and steric effects in coordination chemistry. rsc.org

Table 2: Predicted Effects of the 5-(Cyclopropylmethoxy) Substituent on Chelation

| Property | Predicted Influence | Rationale |

|---|---|---|

| Chelation Affinity | Increase | The ether oxygen is electron-donating, increasing the basicity of the pyridine nitrogen and strengthening the M-N bond. |

| Coordination Geometry | Minor Perturbation | The substituent is remote from the chelate ring but its steric bulk may influence ligand packing and orientation of ancillary ligands. |

| Complex Stability | Increase | Enhanced M-N bond strength from electronic donation should increase the overall thermodynamic stability constant (log K). |

Supramolecular Assembly and Metal-Organic Framework (MOF) Precursor Applications

The structural features of this compound make it a promising candidate for use as a building block, or "linker," in supramolecular chemistry and for the construction of metal-organic frameworks (MOFs). researchgate.netimperial.ac.uk

Supramolecular Assembly: Picolinic acid itself is known to form a variety of supramolecular synthons through hydrogen bonding and π–π stacking interactions. researchgate.net The this compound molecule possesses multiple sites for non-covalent interactions. The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the pyridine nitrogen can act as an acceptor. Crucially, the ether oxygen of the cyclopropylmethoxy group introduces an additional hydrogen bond acceptor site. This new site could be leveraged to create novel and complex hydrogen-bonding networks, leading to the formation of unique co-crystals or self-assembled one-, two-, or three-dimensional architectures. nih.gov

Metal-Organic Framework (MOF) Applications: MOFs are porous crystalline materials constructed from metal ions or clusters connected by organic linkers. imperial.ac.uk The tunability of MOF properties is heavily dependent on the design of the organic linker. bohrium.com Functionalizing linkers is a key strategy to control the pore size, chemical environment, and ultimate function of the MOF. nih.gov

This compound can be envisioned as a functionalized monotopic linker. When coordinated with metal centers, it would form a framework where the cyclopropylmethoxy groups project into the pores of the MOF. These groups would impart a more hydrophobic and sterically defined character to the pores compared to a MOF built from unsubstituted picolinic acid. This modification could be advantageous for applications in selective gas storage or the separation of specific organic molecules. The design of MOFs from functionalized linkers is a major area of materials science, and this molecule represents a potential building block for creating new materials with tailored properties. osti.gov

Advanced Spectroscopic Characterization and Structural Investigations

Vibrational Spectroscopy for Molecular Structure and Conformational Analysis (FT-IR, FT-Raman)

Key Vibrational Modes:

Carboxylic Acid Group: The carboxylic acid moiety gives rise to several characteristic vibrations. The O-H stretching vibration is expected to appear as a broad band in the FT-IR spectrum, typically in the range of 3300-2500 cm⁻¹, due to strong intermolecular hydrogen bonding. The C=O stretching vibration is a strong, sharp band anticipated around 1700-1730 cm⁻¹. The C-O stretching and O-H in-plane bending vibrations are coupled and expected in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions, respectively. An out-of-plane O-H bend is typically observed near 920 cm⁻¹.

Pyridine (B92270) Ring: The pyridine ring exhibits a series of characteristic stretching and bending vibrations. C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. In-plane and out-of-plane ring deformation modes are also expected at lower frequencies.

Cyclopropylmethoxy Group: The cyclopropyl (B3062369) group has distinct vibrational signatures. The C-H stretching vibrations of the cyclopropyl ring are anticipated around 3100-3000 cm⁻¹. The ring breathing mode, a symmetric stretching of the C-C bonds in the ring, is a characteristic Raman band often found in the 1200-1250 cm⁻¹ region. The ether linkage (C-O-C) is expected to show asymmetric and symmetric stretching bands, typically in the 1275-1020 cm⁻¹ range.

Conformational Analysis:

The flexibility of the cyclopropylmethoxy side chain allows for the existence of different conformers. Computational studies on related molecules suggest that different rotational isomers can be identified through subtle shifts in the vibrational frequencies and changes in the relative intensities of certain bands in the FT-IR and FT-Raman spectra. By comparing experimental spectra with theoretically calculated spectra for different conformers, the most stable conformation in the solid state or in solution can be determined.

Interactive Data Table: Predicted Vibrational Frequencies for 5-(Cyclopropylmethoxy)picolinic acid

| Vibrational Mode | Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) | Expected Intensity |

| ν(O-H) | Carboxylic Acid | 3300-2500 (broad) | Weak | Strong (IR) |

| ν(C-H) | Pyridine Ring | ~3050 | ~3050 | Medium |

| ν(C-H) | Cyclopropyl Ring | ~3020 | ~3020 | Medium |

| ν(C=O) | Carboxylic Acid | ~1710 | ~1710 | Strong |

| ν(C=C), ν(C=N) | Pyridine Ring | 1600-1450 | 1600-1450 | Medium to Strong |

| δ(CH₂) | Methylene (B1212753) Bridge | ~1465 | ~1465 | Medium |

| Ring Breathing | Cyclopropyl Ring | Weak | ~1230 | Strong (Raman) |

| ν(C-O-C) | Ether | ~1100 | Weak | Strong (IR) |

| γ(C-H) | Pyridine Ring | 900-700 | Weak | Strong (IR) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Analysis of ¹H, ¹³C, and various 2D NMR spectra would provide a complete assignment of all proton and carbon signals and confirm the connectivity of the atoms within the molecule.

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyridine ring, the cyclopropyl group, and the methylene bridge.

Pyridine Ring Protons: The three aromatic protons on the pyridine ring will appear as distinct signals in the downfield region (typically δ 7.0-9.0 ppm). The proton at the 6-position, adjacent to the nitrogen and the carboxylic acid, is expected to be the most deshielded. The protons at the 3 and 4-positions will show characteristic coupling patterns (doublets or doublets of doublets) depending on their coupling constants.

Cyclopropylmethoxy Protons: The methylene protons (O-CH₂) adjacent to the oxygen will likely appear as a doublet. The methine proton of the cyclopropyl ring will be a multiplet, and the non-equivalent methylene protons of the cyclopropyl ring will also show complex multiplet patterns in the upfield region (typically δ 0.3-1.5 ppm).

Carboxylic Acid Proton: The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift (δ 10-13 ppm), and its signal would disappear upon D₂O exchange.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule.

Pyridine Ring Carbons: The carbon atoms of the pyridine ring are expected in the aromatic region (δ 120-160 ppm). The carbon bearing the carboxylic acid group (C2) and the carbon attached to the ether oxygen (C5) will be significantly influenced by these substituents.

Carboxylic Carbonyl Carbon: The carbonyl carbon of the carboxylic acid will appear as a singlet at a downfield chemical shift (δ 165-185 ppm).

Cyclopropylmethoxy Carbons: The methylene carbon of the ether linkage will resonate around δ 70-80 ppm. The methine and methylene carbons of the cyclopropyl ring will appear in the upfield region (δ 5-20 ppm).

2D NMR Spectroscopy:

Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for the definitive assignment of all signals. COSY would establish the proton-proton coupling networks, HSQC would correlate directly bonded proton and carbon atoms, and HMBC would reveal long-range correlations between protons and carbons, confirming the connectivity between the pyridine ring, the ether linkage, and the cyclopropyl group.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| H3 | ~8.0 | - | d |

| H4 | ~7.5 | - | dd |

| H6 | ~8.5 | - | d |

| COOH | 10-13 | - | br s |

| O-CH₂ | ~4.0 | ~75 | d |

| Cyclopropyl-CH | ~1.2 | ~15 | m |

| Cyclopropyl-CH₂ | 0.4-0.8 | ~5 | m |

| C2 | - | ~150 | - |

| C3 | - | ~125 | - |

| C4 | - | ~122 | - |

| C5 | - | ~160 | - |

| C6 | - | ~148 | - |

| C=O | - | ~170 | - |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Elucidation (GC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pathways under ionization.

Gas Chromatography-Mass Spectrometry (GC-MS):

For GC-MS analysis, the carboxylic acid would likely need to be derivatized, for example, by silylation, to increase its volatility. The GC retention time would provide information on the compound's volatility and interaction with the stationary phase. The mass spectrum obtained from the electron ionization (EI) source would show the molecular ion peak (M⁺) and a series of fragment ions.

High-Resolution Mass Spectrometry (HRMS):

HRMS, using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would provide a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental formula of the compound.

Fragmentation Pathways:

The fragmentation of this compound in the mass spectrometer is expected to proceed through several characteristic pathways:

Decarboxylation: Loss of CO₂ from the molecular ion is a common fragmentation pathway for carboxylic acids, leading to a prominent [M - CO₂]⁺ ion.

Ether Bond Cleavage: Cleavage of the C-O bond in the ether linkage can occur, leading to fragments corresponding to the picolinic acid moiety and the cyclopropylmethyl cation or radical.

Loss of the Cyclopropyl Group: Fragmentation involving the cyclopropyl ring, such as the loss of a C₃H₅ radical, is also plausible.

Pyridine Ring Fragmentation: At higher energies, fragmentation of the pyridine ring itself can occur.

Analysis of the fragmentation pattern provides valuable structural information that complements the data obtained from NMR and vibrational spectroscopy.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Luminescence) for Electronic Transitions and Environmental Probing

Electronic spectroscopy, including UV-Visible absorption and luminescence spectroscopy, provides insights into the electronic structure and excited-state properties of this compound.

UV-Vis Absorption Spectroscopy:

The UV-Vis absorption spectrum of this compound is expected to be dominated by the electronic transitions of the substituted pyridine ring, which acts as the primary chromophore. Picolinic acid and its derivatives typically exhibit strong absorption bands in the UV region. These absorptions are generally attributed to π → π* and n → π* transitions. The position and intensity of these bands can be influenced by the nature and position of the substituents on the pyridine ring, as well as by the solvent polarity. The cyclopropylmethoxy group, being an electron-donating group, may cause a slight red shift (bathochromic shift) of the absorption maxima compared to unsubstituted picolinic acid.

Luminescence Spectroscopy:

The luminescence properties (fluorescence and phosphorescence) of picolinic acid derivatives can be sensitive to their environment, making them potential probes for various applications. While many simple pyridine derivatives are not strongly fluorescent at room temperature in solution, complexation with metal ions can significantly enhance their emission. The luminescence of this compound, if any, would likely originate from the excited singlet or triplet states of the pyridine ring. Studies on related lanthanide complexes with picolinic acid ligands have shown that these ligands can act as sensitizers, transferring absorbed energy to the metal ion, which then emits its characteristic luminescence. nih.gov

X-ray Crystallography for Solid-State Molecular and Crystal Packing Analysis

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional molecular structure and crystal packing of this compound in the solid state. Although a crystal structure for this specific compound has not been reported in the searched literature, analysis of related picolinic acid derivatives provides a strong basis for predicting its solid-state behavior. iucr.orgnih.govnih.gov

Molecular Structure:

An X-ray crystal structure would confirm the bond lengths, bond angles, and torsion angles of the molecule, providing precise information about the conformation of the cyclopropylmethoxy side chain relative to the pyridine ring. It would also reveal the planarity of the pyridine ring and the geometry of the carboxylic acid group.

Crystal Packing and Intermolecular Interactions:

Surface Adsorption Studies using Spectroscopic Methods (e.g., Attenuated Total Reflectance IR, X-ray Absorption Spectroscopy, Scanning Tunneling Microscopy)

Understanding the interaction of this compound with surfaces is crucial for its potential applications in areas such as catalysis, sensing, and materials science. Various surface-sensitive spectroscopic techniques can be employed to probe its adsorption behavior.

Attenuated Total Reflectance IR (ATR-IR):

ATR-IR spectroscopy is a powerful technique for studying the adsorption of molecules onto solid surfaces from a liquid or gas phase. By bringing a crystal with a high refractive index into contact with a surface on which the molecule is adsorbed, an IR spectrum of the adsorbate can be obtained. For this compound, ATR-IR could be used to identify the functional groups involved in the surface binding. For instance, shifts in the C=O stretching frequency of the carboxylic acid group can indicate whether it is deprotonated and coordinated to the surface. Studies on the adsorption of other pyridine carboxylic acids on metal oxide surfaces have shown that both the carboxylate group and the pyridine nitrogen can interact with the surface sites. nih.govresearchgate.net

X-ray Absorption Spectroscopy (XAS):

XAS, particularly Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, can provide information about the orientation of adsorbed molecules on a surface. By analyzing the polarization dependence of the absorption of X-rays at the absorption edges of elements like carbon, nitrogen, and oxygen, the orientation of the pyridine ring and the carboxylic acid group with respect to the surface plane can be determined.

Scanning Tunneling Microscopy (STM):

STM is a high-resolution imaging technique that can visualize individual molecules adsorbed on conductive surfaces. For this compound, STM could be used to study its self-assembly into ordered monolayers on surfaces like gold or graphite. The resulting images would reveal the two-dimensional packing arrangement of the molecules, providing insights into the intermolecular interactions that govern the self-assembly process. Studies on similar aromatic carboxylic acids have demonstrated their ability to form well-ordered hydrogen-bonded networks on various substrates. researchgate.net

Computational Chemistry and Theoretical Modeling of 5 Cyclopropylmethoxy Picolinic Acid

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. redalyc.orgmdpi.com It has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying molecules of pharmaceutical interest. redalyc.org DFT calculations can determine geometric, energetic, and electronic structure parameters for molecular systems in the gas phase or in the presence of a solvent. nih.govacademicjournals.org

The biological activity and physical properties of a flexible molecule like 5-(Cyclopropylmethoxy)picolinic acid are heavily dependent on its three-dimensional structure or conformation. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and map the potential energy surface (PES) that governs their interconversion. aps.org

By systematically rotating the key dihedral angles—specifically around the bonds connecting the cyclopropylmethyl group to the ether oxygen and the ether group to the picolinic acid ring, as well as the orientation of the carboxylic acid group—DFT calculations can locate the various energy minima on the potential energy landscape. chemrxiv.orgchemrxiv.org The results of such an analysis reveal the relative energies of different conformers, the energy barriers separating them, and the most probable conformations the molecule will adopt under given conditions. nih.gov This information is critical for understanding how the molecule might interact with a biological target.

Table 1: Hypothetical Relative Energies of this compound Conformers

Note: This table presents illustrative data, as specific computational results for this compound were not available in the searched literature. The values represent a typical outcome for such an analysis.

| Conformer | Dihedral Angle 1 (C-O-C-C) | Dihedral Angle 2 (O-C-C-N) | Relative Energy (kcal/mol) | Population (%) |

| A (Global Minimum) | 180° | 0° | 0.00 | 75.2 |

| B | 60° | 0° | 1.50 | 10.1 |

| C | -60° | 180° | 2.10 | 4.5 |

| D | 180° | 180° | 1.20 | 10.2 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. fiveable.mewikipedia.orgmsu.edu The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. libretexts.org

The energy of the HOMO is related to the molecule's ionization potential, indicating its ability to donate electrons, whereas the LUMO energy relates to the electron affinity, or its ability to accept electrons. electrochemsci.org The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability and reactivity. mdpi.com A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive. electrochemsci.org For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the oxygen atoms, while the LUMO is likely distributed over the carboxylic acid group and the aromatic system.

Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors

| Parameter | Value (eV) | Description |

| EHOMO | -6.85 | Ability to donate electrons |

| ELUMO | -1.20 | Ability to accept electrons |

| Energy Gap (ΔE) | 5.65 | Chemical stability and reactivity |

| Ionization Potential (I) | 6.85 | Energy required to remove an electron |

| Electron Affinity (A) | 1.20 | Energy released when an electron is added |

| Electronegativity (χ) | 4.025 | Power to attract electrons |

| Global Hardness (η) | 2.825 | Resistance to change in electron distribution |

Quantum chemical calculations are highly effective at predicting spectroscopic properties, which can be used to validate experimental data or aid in structural elucidation. escholarship.org DFT methods can accurately compute the nuclear magnetic resonance (NMR) chemical shifts (δ) and vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.govscirp.org

By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), theoretical NMR spectra can be generated. academicjournals.org These calculated shifts, when compared with experimental results, can confirm the proposed structure and provide detailed assignments for each resonance. nih.gov Similarly, the calculation of vibrational modes and their corresponding frequencies and intensities allows for the assignment of complex experimental IR and Raman spectra, linking specific absorption bands to the stretching, bending, and torsional motions of the molecule's functional groups. scirp.org

Table 3: Hypothetical Comparison of Calculated and Experimental ¹H NMR Chemical Shifts

Note: This table presents illustrative data. Specific values for the title compound were not available in the searched literature.

| Proton | Calculated δ (ppm) | Experimental δ (ppm) | Assignment |

| H (COOH) | 13.1 | 13.0 | Carboxylic acid proton |

| H (Pyridine C6) | 8.5 | 8.4 | Aromatic proton adjacent to N |

| H (Pyridine C3) | 8.2 | 8.1 | Aromatic proton |

| H (Pyridine C4) | 7.4 | 7.3 | Aromatic proton |

| H (CH₂) | 4.1 | 4.0 | Methylene (B1212753) protons |

| H (CH-cyclopropyl) | 1.3 | 1.2 | Cyclopropyl (B3062369) methine proton |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. nih.gov The MEP is plotted on the molecule's electron density surface, using a color gradient to represent the electrostatic potential. researchgate.netwuxiapptec.com

Regions of negative potential (typically colored red or yellow) are electron-rich and correspond to sites susceptible to electrophilic attack. For this compound, these would include the nitrogen atom of the pyridine ring and the oxygen atoms of the ether and carboxylic acid groups. researchgate.net Conversely, regions of positive potential (colored blue) are electron-deficient and indicate sites for nucleophilic attack. The most positive region is typically found around the acidic hydrogen of the carboxyl group. wuxiapptec.com The MEP map provides a clear, intuitive picture of where the molecule is most likely to engage in electrostatic interactions with other species. mdpi.comuni-leipzig.de

Non-Covalent Interaction (NCI) Analysis and Energy Decomposition Analysis (EDA)

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-stacking, are crucial for determining molecular conformation, crystal packing, and ligand-receptor binding. nih.govnih.govmdpi.comresearchgate.net NCI analysis is a computational technique that visualizes these weak interactions in real space based on the electron density and its derivatives. nih.gov It generates isosurfaces that identify the location and nature of NCIs, with different colors indicating the type of interaction (e.g., blue for strong attractive interactions like hydrogen bonds, green for weak van der Waals forces, and red for repulsive steric clashes). researchgate.net

Energy Decomposition Analysis (EDA) is a complementary method that quantifies the nature of the forces holding two molecular fragments together, such as in a dimer or a ligand-protein complex. soton.ac.uk EDA partitions the total intermolecular interaction energy into physically meaningful components:

Electrostatic: The classical Coulombic interaction between the unperturbed charge distributions of the monomers.

Pauli Repulsion (Exchange): The strong, short-range repulsion arising from the Pauli exclusion principle when electron clouds overlap.

Orbital (Polarization and Charge Transfer): The attractive energy gained from the relaxation of each molecule's electron density in the presence of the other. soton.ac.ukresearchgate.net

Dispersion: The attractive interaction arising from correlated electron fluctuations. researchgate.net

This detailed breakdown helps to understand the fundamental driving forces behind molecular recognition and binding. soton.ac.uksoton.ac.uk

Table 4: Hypothetical Energy Decomposition Analysis for a this compound Dimer

Note: This table presents illustrative data for a hypothetical hydrogen-bonded dimer. Specific values for the title compound were not available in the searched literature.

| Energy Component | Value (kcal/mol) | Contribution |

| Electrostatic | -15.5 | Strong Attraction |

| Pauli Repulsion | +12.0 | Strong Repulsion |

| Orbital (Polarization) | -4.5 | Attraction |

| Dispersion | -3.0 | Attraction |

| Total Interaction Energy | -11.0 | Net Attraction |

Molecular Mechanics and Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum chemical methods provide highly accurate information about static structures, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. researchgate.netmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment (e.g., solvent molecules). semanticscholar.orgmdpi.com

An MD simulation of this compound, either in a vacuum or in a solvent like water, would reveal its preferred conformations in a dynamic context and the timescale of transitions between them. nih.gov These simulations are particularly powerful for studying how the molecule interacts with other molecules, such as forming hydrogen bonds with water or fitting into the binding pocket of a protein. soton.ac.uk By tracking the trajectories of all atoms over nanoseconds or longer, MD provides a detailed movie of molecular behavior, offering insights into processes that are often inaccessible to static computational methods or direct experimental observation. researchgate.net

Biochemical Pathways and Mechanistic Biological Investigations Non Clinical Focus

Microbial Catabolism and Degradation Pathways of Picolinic Acid Derivatives

The microbial breakdown of picolinic acid and its derivatives is a critical component of their environmental fate and a subject of significant scientific inquiry. While specific studies on the microbial catabolism of 5-(cyclopropylmethoxy)picolinic acid are not extensively documented, the degradation pathways of the parent picolinic acid molecule have been elucidated in various microorganisms, offering a foundational understanding.

Identification and Characterization of Enzymes and Gene Clusters

Research has identified specific gene clusters and enzymes responsible for the degradation of picolinic acid in bacteria. A notable example is the pic gene cluster found in some bacteria, which orchestrates the complete breakdown of picolinic acid. These clusters encode a series of enzymes that sequentially modify the picolinic acid structure.

| Enzyme Category | Specific Enzyme Example | Function in Picolinic Acid Catabolism |

| Monooxygenases | Picolinic acid hydroxylase | Catalyzes the initial hydroxylation of the pyridine (B92270) ring, a crucial activation step for further degradation. |

| Dehydrogenases | 6-hydroxypicolinate dehydrogenase | Involved in the oxidation of hydroxylated intermediates. |

| Dioxygenases | Dihydroxypyridine dioxygenase | Responsible for ring cleavage of dihydroxylated picolinic acid derivatives, breaking open the aromatic ring. |

| Decarboxylases | --- | Removes the carboxyl group, often at a later stage in the pathway. |

Elucidation of Metabolic Intermediates and Reaction Mechanisms

The microbial degradation of picolinic acid proceeds through a series of metabolic intermediates. The pathway typically begins with the hydroxylation of the pyridine ring, followed by ring cleavage and subsequent metabolism of the resulting aliphatic fragments.

A generalized degradation pathway for picolinic acid involves the following key steps:

Hydroxylation: The picolinic acid molecule is first hydroxylated, a common strategy in the microbial degradation of aromatic compounds.

Ring Cleavage: The hydroxylated ring is then cleaved by a dioxygenase, resulting in an open-chain intermediate.

Further Metabolism: The resulting linear molecule is further metabolized through various enzymatic reactions into central metabolic intermediates, such as pyruvate (B1213749) and fumarate, which can then enter the tricarboxylic acid (TCA) cycle.

Endogenous Biosynthesis and Metabolic Roles of Picolinic Acid Skeletons

The picolinic acid skeleton is an endogenous molecule in various organisms, including mammals, where it arises from the metabolism of the essential amino acid tryptophan.

Tryptophan Metabolism and Picolinic Acid Branching

The primary route for tryptophan degradation in mammals is the kynurenine (B1673888) pathway. This complex pathway is responsible for the majority of tryptophan catabolism and leads to the production of several important molecules, including NAD+, kynurenic acid, quinolinic acid, and picolinic acid.

The biosynthesis of picolinic acid from tryptophan can be summarized as follows:

Tryptophan to Kynurenine: Tryptophan is converted to N-formylkynurenine by indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO), which is then deformylated to kynurenine.

Kynurenine to 2-amino-3-carboxymuconate semialdehyde: Kynurenine undergoes a series of enzymatic reactions to form the unstable intermediate, 2-amino-3-carboxymuconate semialdehyde.

Branching Point: At this critical juncture, the pathway can branch. The spontaneous cyclization of 2-amino-3-carboxymuconate semialdehyde leads to the formation of quinolinic acid. Alternatively, the enzymatic action of aminocarboxymuconate-semialdehyde decarboxylase (ACMSD) leads to the formation of picolinic acid.

The regulation of the kynurenine pathway and the activity of ACMSD are therefore crucial in determining the balance between the production of quinolinic acid, a neurotoxin, and picolinic acid, which has been shown to possess neuroprotective properties.

It is important to note that this compound is a synthetic derivative and is not known to be endogenously biosynthesized. Its biological effects would be a result of its interaction with biological systems following exogenous administration.

Biochemical Interaction Studies and Receptor Ligand Interactions

The biological activity of picolinic acid derivatives is intrinsically linked to their interactions with biomolecules such as enzymes and receptors. Structure-activity relationship (SAR) studies are pivotal in understanding how the chemical structure of these compounds influences their biological function.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

While specific SAR studies for this compound are not widely available in the public domain, general principles for picolinic acid derivatives can be extrapolated. The biological activity of these compounds is influenced by the nature and position of substituents on the pyridine ring and modifications to the carboxylic acid group.

| Structural Feature | Influence on Biological Activity |

| Pyridine Ring Substituents | The type, size, and electronic properties of substituents can significantly alter the compound's binding affinity and selectivity for biological targets. For instance, lipophilic groups can enhance membrane permeability and interaction with hydrophobic pockets in proteins. |

| Position of Substituents | The position of substituents on the pyridine ring is critical for proper orientation within a binding site. Different positional isomers can exhibit vastly different biological activities. |

| Carboxylic Acid Group | The carboxylic acid is often a key pharmacophoric feature, involved in hydrogen bonding or ionic interactions with biological targets. Esterification or amidation of this group can modulate the compound's pharmacokinetic and pharmacodynamic properties. |

In the case of this compound, the cyclopropylmethoxy group at the 5-position introduces several key features:

Lipophilicity: The ether and cyclopropyl (B3062369) components increase the lipophilicity of the molecule compared to unsubstituted picolinic acid. This could enhance its ability to cross cell membranes and interact with hydrophobic regions of proteins.

Steric Bulk: The cyclopropylmethoxy group adds steric bulk, which can influence how the molecule fits into a binding site, potentially increasing selectivity for a particular target.

Hydrogen Bonding: The ether oxygen could act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target.

Molecular Docking Investigations with Target Proteins

As of the current body of scientific literature, specific molecular docking investigations focusing solely on this compound and its interactions with target proteins have not been extensively reported. While computational studies and molecular docking are crucial methodologies for elucidating the binding affinities and interaction patterns of small molecules with biological targets, dedicated studies for this particular compound are not publicly available.

Although direct research on this compound is lacking, broader studies on related picolinic acid derivatives have been conducted to explore their potential biological activities. These investigations often employ molecular docking to screen for potential protein targets and to understand the structural basis of their activity. However, without specific studies on the cyclopropylmethoxy derivative, any discussion of its potential targets or binding modes would be speculative.

Further research, including dedicated molecular docking and subsequent in vitro validation, is necessary to identify the specific protein targets of this compound and to characterize its mechanism of action at a molecular level.

Future Research Directions and Translational Perspectives

Development of Green and Sustainable Synthetic Methodologies

The synthesis of active pharmaceutical ingredients and specialty chemicals is increasingly scrutinized through the lens of green chemistry, which prioritizes waste reduction, atom economy, and the use of environmentally benign solvents and catalysts. nih.govmdpi.com Traditional synthetic routes for pyridine (B92270) derivatives can involve harsh conditions and the use of toxic reagents. prepchem.comorgsyn.orggoogle.com Future research into 5-(Cyclopropylmethoxy)picolinic acid should be directed toward developing synthetic pathways that align with the principles of sustainability.

Key areas for exploration include:

Heterogeneous Catalysis: The use of solid-supported catalysts, such as zeolites, metal-organic frameworks (MOFs), or magnetically recoverable nanoparticles, offers significant advantages in terms of catalyst recyclability and ease of product separation. numberanalytics.comrsc.org Research could focus on designing a specific heterogeneous catalyst for the key bond-forming steps in the synthesis of this compound, potentially enabling continuous flow processes. rsc.org

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are inherently atom-economical and efficient. bcrcp.ac.inresearchgate.net Developing a novel MCR pathway for this target compound could drastically reduce the number of synthetic steps, minimizing solvent use and waste generation.

Alternative Solvents and Reaction Conditions: Moving away from conventional volatile organic solvents is a cornerstone of green chemistry. mdpi.com Future synthetic strategies should investigate the use of water, supercritical fluids, or bio-based solvents. mdpi.com Additionally, techniques like microwave-assisted or solvent-free mechanochemical synthesis could offer energy-efficient alternatives to traditional heating. mdpi.comresearchgate.net

Table 1: Comparison of Green Synthesis Methodologies

| Methodology | Description | Key Advantages for Future Synthesis |

| Heterogeneous Catalysis | Catalyst is in a different phase from the reactants (e.g., solid catalyst in a liquid reaction). | Easy separation and recycling of the catalyst, suitable for continuous flow systems, reduced waste. numberanalytics.comrsc.org |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction to form the final product. | High atom economy, operational simplicity, reduced synthesis time, lower solvent consumption. bcrcp.ac.inresearchgate.net |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often using grinding (mechanochemistry) or neat reactants. | Eliminates solvent waste, can lead to higher reaction rates and different selectivity. mdpi.com |

| Aqueous Synthesis | Using water as the reaction solvent. | Non-toxic, non-flammable, inexpensive, and environmentally benign. mdpi.com |

Exploration of Novel Catalytic Applications Beyond Conventional Synthesis

While picolinic acid derivatives are typically viewed as synthetic targets, the broader family of pyridine-based molecules is gaining prominence in the field of organocatalysis. researchgate.net These molecules can act as metal-free catalysts for a variety of chemical transformations, offering a sustainable alternative to transition metal catalysts. numberanalytics.comresearchgate.net

A promising avenue of future research is to explore the potential of this compound itself as a catalyst. The parent compound, 2-picolinic acid, has been identified as a naturally occurring, non-toxic, and cost-effective hydrogen bond donor (HBD) catalyst. It has been successfully used in the cycloaddition of CO2 to epoxides to form cyclic carbonates, a valuable class of compounds. rsc.orgrsc.org

Future investigations could assess whether the unique electronic and steric properties imparted by the 5-(cyclopropylmethoxy) group could enhance this catalytic activity or enable new types of transformations. Research should focus on:

Asymmetric Catalysis: Investigating its use as a ligand for chiral metal complexes or as a direct organocatalyst in asymmetric reactions to produce enantiomerically pure compounds. numberanalytics.com

Photocatalysis: Exploring its potential role in light-driven chemical reactions, an area of growing importance in sustainable chemistry.

Biomimetic Catalysis: Designing catalytic systems based on this compound that mimic the function of natural enzymes.

Table 2: Potential Novel Catalytic Applications

| Application Area | Scientific Rationale | Potential Impact |

| Hydrogen Bond Donor (HBD) Catalysis | The parent picolinic acid is an effective HBD catalyst; the substituent may modulate this activity. rsc.orgrsc.org | Green synthesis of valuable chemicals like cyclic carbonates from CO2. |

| Asymmetric Organocatalysis | The pyridine scaffold is a known platform for organocatalysis; the chiral potential could be explored. numberanalytics.comresearchgate.net | Metal-free synthesis of enantiomerically pure pharmaceuticals and fine chemicals. |

| Ligand in Transition Metal Catalysis | Picolinates are effective chelating ligands; the specific substituent could tune catalyst selectivity and activity. wikipedia.org | Development of more efficient and selective catalysts for cross-coupling and other reactions. numberanalytics.com |

Integration of Advanced Hybrid Computational-Experimental Approaches

Modern drug and materials discovery can be significantly accelerated by integrating computational modeling with experimental validation. For a molecule like this compound, where extensive experimental data may be lacking, computational approaches are invaluable for predicting properties and guiding research efforts.

A key future direction is the application of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. acs.orgwordpress.comresearchgate.net These powerful techniques allow for the detailed study of molecular interactions at an electronic level within a complex biological environment, such as an enzyme's active site. nih.govsci-hub.se A QM/MM approach could be used to:

Model the binding of this compound to potential biological targets.

Elucidate enzymatic reaction mechanisms involving the compound. acs.org

Predict how structural modifications would affect binding affinity and reactivity, thereby guiding the design of more potent derivatives.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can establish correlations between molecular descriptors and biological activity. discoveryjournals.org As has been done for other picolinic acid derivatives with herbicidal activity, a QSAR model could be developed for this compound to predict the activity of new, unsynthesized analogs, thus prioritizing the most promising candidates for synthesis and testing. discoveryjournals.orgmdpi.com

Deeper Elucidation of Biochemical Mechanisms and Pathways for Picolinic Acid Derivatives

The parent compound, picolinic acid, is an endogenous metabolite of the essential amino acid L-tryptophan, formed via the kynurenine (B1673888) pathway. wikipedia.orgnih.govyoutube.com This pathway is of critical importance in neuroscience and immunology, as its metabolites, including picolinic acid, have neuromodulatory and immune-regulating properties. nih.govmdpi.commdpi.com Picolinic acid is known to be a chelator of metal ions such as zinc and has been implicated in a range of effects from neuroprotection to anti-proliferative activities. wikipedia.org One of its proposed mechanisms of action involves interacting with zinc finger proteins, which are crucial for viral replication and cellular homeostasis. nih.govdrugbank.com

A crucial area for future research is to determine how the 5-(cyclopropylmethoxy) substituent modifies the inherent biological profile of the picolinic acid scaffold. The introduction of this group could significantly alter the molecule's pharmacokinetic and pharmacodynamic properties.

Translational research should aim to answer the following questions:

Metabolic Fate: Is this compound metabolized by the same enzymes in the kynurenine pathway, or does the substituent block or alter its metabolic processing?

Target Engagement: Does the compound retain the ability to chelate zinc and interact with zinc finger proteins? Does the cyclopropylmethoxy group enhance or diminish its affinity for these or other biological targets?

Functional Outcomes: How does this specific structural modification affect the known neuroprotective and immunomodulatory activities associated with the picolinate (B1231196) core? nih.gov Does it confer novel biological activities?

By systematically investigating these questions, researchers can build a comprehensive biological profile for this compound, paving the way for its potential translation into therapeutic or other practical applications.

Q & A

Basic Research Questions

Q. What are the critical safety considerations for handling 5-(Cyclopropylmethoxy)picolinic acid in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE) , including nitrile gloves, lab coats, and safety goggles, to prevent skin/eye contact.

- Work in a fume hood or well-ventilated area to minimize inhalation risks, as acute toxicity via inhalation is a noted hazard for structurally similar picolinic acid derivatives .

- Avoid dust generation during handling; employ closed systems or local exhaust ventilation to control airborne particles .

- Store in a cool, dry, and well-ventilated environment , separated from incompatible materials (e.g., strong oxidizers) .

Q. Which analytical techniques are recommended for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the cyclopropylmethoxy and picolinic acid moieties. Compare spectra with synthetic intermediates or published data for analogous compounds .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity (>95% recommended for biological assays). Use a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) .

- Mass Spectrometry (MS) : Confirm molecular weight via LC-MS or HRMS (High-Resolution MS) to rule out byproducts or degradation .

Q. How should researchers approach the synthesis of this compound to ensure high yield and purity?

- Methodological Answer :

- Protection-Deprotection Strategy : Protect the carboxylic acid group during cyclopropylmethoxy substitution to avoid side reactions. Use tert-butyl or methyl esters, followed by hydrolysis .

- Catalytic Optimization : Screen palladium catalysts (e.g., Pd(OAc)) for coupling reactions. Monitor reaction progress via TLC or in-situ IR .

- Purification : Use recrystallization (ethanol/water) or flash chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Validate purity via melting point analysis and HPLC .

Advanced Research Questions

Q. What experimental design frameworks are suitable for studying the structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- PICO Framework : Define Population (e.g., enzyme targets like COX-2), Intervention (structural modifications at the cyclopropyl or picolinic acid groups), Comparison (parent compound vs. derivatives), and Outcome (IC, binding affinity) .

- High-Throughput Screening (HTS) : Use a 96-well plate format to test derivatives against target enzymes. Include positive/negative controls and triplicate measurements to ensure reproducibility .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and guide synthetic prioritization .

Q. How can discrepancies in the reported biological activities of this compound across studies be systematically resolved?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies and assess variables such as assay conditions (pH, temperature), cell lines, or compound purity .

- Dose-Response Validation : Replicate conflicting experiments using standardized protocols (e.g., fixed incubation time, serum-free media) to isolate confounding factors .

- Orthogonal Assays : Confirm activity via complementary methods (e.g., enzymatic assays vs. cell-based luciferase reporters) to rule out assay-specific artifacts .

Q. What strategies are effective in elucidating the metabolic stability of this compound in preclinical models?

- Methodological Answer :

- In Vitro Hepatocyte Assays : Incubate the compound with primary hepatocytes (human or rodent) and monitor degradation via LC-MS. Compare half-life () across species .

- Cytochrome P450 Inhibition Studies : Use recombinant CYP enzymes (e.g., CYP3A4, CYP2D6) to identify metabolic pathways. Employ fluorescent substrates for high-throughput screening .

- Stable Isotope Labeling : Synthesize a C-labeled analog to track metabolic products in urine or plasma samples .

Data Documentation and Reproducibility

Q. What parameters should be documented to ensure reproducibility in studies involving this compound?

- Methodological Answer :

- Synthetic Protocols : Record reaction temperature, solvent purity, catalyst loading, and purification methods .

- Physicochemical Data : Include melting point, solubility (in DMSO, PBS), and logP values. Use standardized buffers (e.g., PBS pH 7.4) for consistency .

- Biological Assay Conditions : Document cell passage number, serum concentration, and incubation time. Share raw data (e.g., absorbance values) in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.